![molecular formula C11H11ClN2 B3020657 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole CAS No. 1266615-39-7](/img/structure/B3020657.png)
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole
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Description
“5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole” is a type of organic compound that belongs to the pyrazole family . It has the empirical formula C11H9ClN2O and a molecular weight of 220.65 .
Synthesis Analysis
The compound can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions . A Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .
Molecular Structure Analysis
The molecular structure of “5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole” consists of a pyrazole ring substituted with a chlorine atom and a methyl group at positions 5 and 3, respectively. The pyrazole ring is also substituted with a 4-methylphenyl group at position 1 .
Chemical Reactions Analysis
The compound participates in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives with a potential anticonvulsant property . It may be employed as a starting material for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone .
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 145-148 °C (lit.) . Its SMILES string is Cc1nn(c(Cl)c1C=O)-c2ccccc2 .
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticonvulsant Properties : Researchers have explored derivatives of this compound for their potential anticonvulsant effects . Further studies could investigate their efficacy and safety profiles.
properties
IUPAC Name |
5-chloro-3-methyl-1-(4-methylphenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-11(12)7-9(2)13-14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGQBIQPLBQTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole |
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